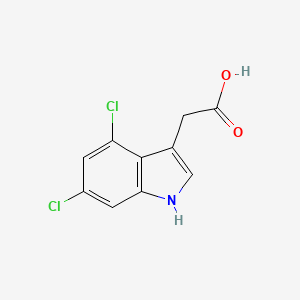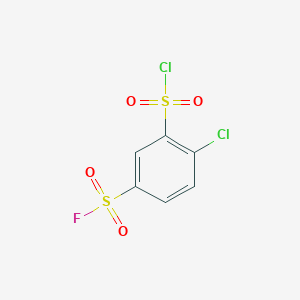![molecular formula C18H29NO6 B1347276 [4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate CAS No. 23271-79-6](/img/structure/B1347276.png)
[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLUTARIMIDE-NSC is a compound belonging to the glutarimide family, which is known for its diverse biological activities These compounds are characterized by the presence of a glutarimide ring, which is a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
GLUTARIMIDE-NSC can be synthesized through several methods. One common method involves the hydrolysis of 3-substituted glutarimides using imidase enzymes. For example, bacterial strains such as Alcaligenes faecalis and Burkholderia phytofirmans have been used to hydrolyze 3-(4-chlorophenyl) glutarimide to produce optically active 3-substituted glutaric acid monoamides . The reaction conditions typically involve maintaining a pH range of 6-10 and temperatures below 40°C.
Industrial Production Methods
Industrial production of GLUTARIMIDE-NSC often involves the use of biotechnological processes. For instance, genome mining and promoter engineering techniques have been employed to activate silent biosynthetic gene clusters in microorganisms like Burkholderia gladioli . This approach allows for the production of glutarimide-containing derivatives through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
GLUTARIMIDE-NSC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the deamidation of glutamine residues, which can occur spontaneously or enzymatically . This reaction results in the formation of glutamic acid and its isomers.
Common Reagents and Conditions
Common reagents used in the reactions involving GLUTARIMIDE-NSC include oxidizing agents, reducing agents, and catalysts. For example, the hydrolysis of glutarimides to produce glutaric acid monoamides often requires the presence of specific enzymes like imidases .
Major Products Formed
The major products formed from the reactions of GLUTARIMIDE-NSC include glutaric acid monoamides and various glutarimide-containing derivatives. These products have been shown to exhibit significant biological activities, such as anti-inflammatory and antimicrobial properties .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: GLUTARIMIDE-NSC derivatives have been shown to exhibit antimicrobial and antitumor activities.
Industry: The compound is used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of GLUTARIMIDE-NSC involves its interaction with specific molecular targets and pathways. For instance, some glutarimide-containing antibiotics inhibit protein synthesis within cells, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific derivative of GLUTARIMIDE-NSC being studied.
Comparison with Similar Compounds
GLUTARIMIDE-NSC can be compared to other similar compounds within the glutarimide family, such as:
Cycloheximide: A potent inhibitor of protein synthesis used in research and medicine.
9-Methylstreptimidone: Exhibits strong inhibitory activity against fungi and has potential anticancer properties.
Gladiostatin: Shows promising activity against human cancer cell lines and inhibits tumor cell migration.
These compounds share the glutarimide ring structure but differ in their side chains and specific biological activities, highlighting the unique properties of GLUTARIMIDE-NSC.
Properties
CAS No. |
23271-79-6 |
|---|---|
Molecular Formula |
C18H29NO6 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[(1R,3S,5S)-4-hydroxy-3-[(1R)-1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate |
InChI |
InChI=1S/C18H29NO6/c1-10-8-18(3,25-11(2)20)9-13(17(10)24)14(21)5-12-6-15(22)19(4)16(23)7-12/h10,12-14,17,21,24H,5-9H2,1-4H3/t10-,13-,14+,17?,18+/m0/s1 |
InChI Key |
ZAXFJFYOFASANI-LZJZTSLHSA-N |
SMILES |
CC1CC(CC(C1O)C(CC2CC(=O)N(C(=O)C2)C)O)(C)OC(=O)C |
Isomeric SMILES |
C[C@H]1C[C@@](C[C@H](C1O)[C@@H](CC2CC(=O)N(C(=O)C2)C)O)(C)OC(=O)C |
Canonical SMILES |
CC1CC(CC(C1O)C(CC2CC(=O)N(C(=O)C2)C)O)(C)OC(=O)C |
| 23271-79-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)

![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)



![5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B1347202.png)

![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)
![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)

![5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1347214.png)
